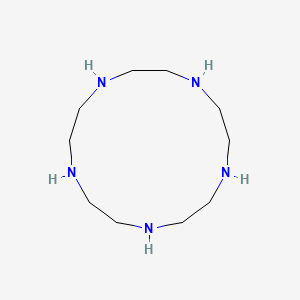

1,4,7,10,13-Pentaazacyclopentadecane

Description

BenchChem offers high-quality 1,4,7,10,13-Pentaazacyclopentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7,10,13-Pentaazacyclopentadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10,13-pentazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCBVVQAMMXRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183699 | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-64-7 | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=295-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,4,7,10,13-pentaazacyclopentadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a convenient and efficient synthetic route to 1,4,7,10,13-pentaazacyclopentadecane, a macrocyclic polyamine of significant interest in the fields of coordination chemistry, biomedical imaging, and radiopharmaceuticals. The presented methodology, based on the work of Kovacs, Archer, Russell, and Sherry, offers a practical alternative to classical and modified Richman-Atkins procedures.

Core Synthesis Pathway

The synthesis of 1,4,7,10,13-pentaazacyclopentadecane (1) is achieved through a convergent approach, utilizing building blocks containing two and three nitrogen atoms. This method is advantageous due to the ready availability of the starting materials. The key steps involve the tosylation of diethanolamine, followed by cyclization with the disodium salt of N,N',N''-tritosyldiethylenetriamine, and subsequent detosylation to yield the final macrocycle.

Characterization of 1,4,7,10,13-pentaazacyclopentadecane using NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the macrocyclic polyamine 1,4,7,10,13-pentaazacyclopentadecane, commonly known as[1]aneN5, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the fundamental principles of ¹H and ¹³C NMR as applied to this molecule, details experimental protocols for data acquisition, and presents a structured analysis of the expected spectral data. The guide is intended to serve as a valuable resource for researchers in chemistry, medicinal chemistry, and drug development who are working with this important chelating agent and its derivatives.

Introduction

1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5) is a synthetic macrocycle belonging to the class of polyaza crowns. Its structure, featuring five nitrogen atoms within a fifteen-membered ring, endows it with remarkable properties as a ligand for a variety of metal ions. The ability of[1]aneN5 to form stable complexes has led to its widespread use in areas such as contrast agents for magnetic resonance imaging (MRI), radiopharmaceuticals, and the development of therapeutic agents.

Accurate structural elucidation and characterization are paramount for understanding the coordination chemistry of[1]aneN5 and for the rational design of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, conformation, and dynamics in solution. This guide will focus on the application of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of[1]aneN5.

¹H and ¹³C NMR Spectral Analysis of 1,4,7,10,13-pentaazacyclopentadecane

A detailed analysis of the ¹H and ¹³C NMR spectra of 1,4,7,10,13-pentaazacyclopentadecane is crucial for its structural verification. Due to the high symmetry of the free macrocycle (ideally D₅h in some conformations), a relatively simple NMR spectrum is anticipated. The molecule consists of repeating ethylene (-CH₂-CH₂-) units linking the nitrogen atoms.

Note on Data Availability: Despite a thorough literature search, a definitive, publicly available, and clearly tabulated set of experimental ¹H and ¹³C NMR data (chemical shifts, coupling constants, and multiplicities) for the parent 1,4,7,10,13-pentaazacyclopentadecane macrocycle could not be located. The data presented in the following tables are therefore representative expectations based on the known chemical structure and general principles of NMR spectroscopy for similar polyaza macrocycles. Researchers are strongly encouraged to acquire experimental data on their specific samples for accurate characterization.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of[1]aneN5 is expected to show signals corresponding to the protons of the ethylene bridges and the amine (N-H) protons. The chemical environment of the methylene protons (-CH₂-) is largely uniform, which would lead to a simplified spectrum.

Table 1: Expected ¹H NMR Data for 1,4,7,10,13-pentaazacyclopentadecane

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH - | 1.5 - 3.0 (broad) | Singlet (broad) | - | 5H |

| -CH₂ -CH₂- | 2.5 - 2.9 | Singlet or complex multiplet | - | 20H |

The broadness of the N-H signal is due to chemical exchange and quadrupole effects from the nitrogen atoms. The multiplicity of the methylene protons can be a singlet if conformational averaging is rapid on the NMR timescale, or a more complex multiplet if the ring is more rigid or if there is slow interconversion between different ring conformations.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum of[1]aneN5 is also expected to be simple due to the molecule's symmetry. All the carbon atoms in the ethylene bridges are in chemically equivalent environments.

Table 2: Expected ¹³C NMR Data for 1,4,7,10,13-pentaazacyclopentadecane

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C H₂-C H₂- | 45 - 55 |

The exact chemical shift will be influenced by the solvent and the concentration of the sample.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of high-quality NMR spectra of 1,4,7,10,13-pentaazacyclopentadecane.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O) are common choices for polyaza macrocycles. The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents, for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

Advanced NMR Techniques for Structural Elucidation

For a more in-depth structural analysis, especially for derivatives of[1]aneN5 or its metal complexes, advanced 2D NMR techniques can be employed.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which can help in assigning the methylene protons within the ethylene bridges.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is particularly useful for substituted derivatives.

Conclusion

NMR spectroscopy is a powerful and essential technique for the characterization of 1,4,7,10,13-pentaazacyclopentadecane. The high symmetry of the molecule leads to relatively simple ¹H and ¹³C NMR spectra, which can be readily interpreted to confirm its structure. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR in their work with this important macrocycle and its derivatives, facilitating advancements in the fields of coordination chemistry, drug development, and medical imaging. The provided workflows and expected spectral data serve as a robust starting point for the detailed structural analysis of[1]aneN5.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Pentacyclen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclen, systematically known as 1,4,7,10,13-pentaazacyclopentadecane, is a macrocyclic polyamine belonging to the class of crown ethers. Its unique 15-membered ring structure, containing five nitrogen atoms, confers upon it remarkable properties as a chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of pentacyclen, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Physical Properties

The physical characteristics of pentacyclen are summarized in the table below, providing a concise reference for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₅N₅ | [1] |

| Molar Mass | 215.34 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 342.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.874 g/cm³ | [2] |

| Flash Point | 167.8 °C | [2] |

| Solubility | Soluble in polar solvents. | [1] |

Chemical Properties

The chemical behavior of pentacyclen is largely dictated by the presence of its five secondary amine groups, which can act as proton acceptors and coordination sites for metal ions.

Protonation Constants (pKa Values)

Caption: A generalized workflow for the potentiometric determination of pKa values.

Metal Ion Complexation and Stability Constants

A key feature of pentacyclen is its ability to form stable complexes with a variety of metal ions. The stability of these complexes is quantified by their stability constants (log K). While specific stability constants for pentacyclen with Cu(II), Zn(II), and Ni(II) were not found in the initial search, data for the derivative phec15 are available. The stability constants (log K) for [M(phec15)]²⁺ complexes in aqueous solution are 14.69 for Cu(II) and 8.47 for Zn(II).[3] The general trend for the stability of complexes with polyamine macrocycles often follows the Irving-Williams series.

The logical relationship for the formation of a metal-pentacyclen complex can be visualized as follows:

Caption: Equilibrium between free pentacyclen and a metal ion to form a complex.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of pentacyclen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned ¹H and ¹³C NMR spectra for pentacyclen were not found in the provided search results, a general representation of the expected signals can be inferred from its symmetrical structure.

-

¹H NMR: Due to the high symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple, showing signals for the -CH₂-CH₂- and -NH- protons.

-

¹³C NMR: Similarly, the carbon NMR spectrum would display a limited number of signals corresponding to the carbon atoms in the ethylene bridges.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of pentacyclen. While a spectrum for the final product was not available, a patent document mentions the mass spectrum of a tosylated precursor, showing peaks at m/z: 801 (M+K⁺) and 785 (M+Na⁺).[4]

Infrared (IR) Spectroscopy

The IR spectrum of pentacyclen would be characterized by absorption bands corresponding to N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.

UV-Vis Spectroscopy

As pentacyclen does not contain significant chromophores, it is not expected to exhibit strong absorption in the UV-Vis region.

Experimental Protocols

Synthesis of Pentacyclen

A common synthetic route to pentacyclen involves the cyclization of appropriate linear polyamine precursors. One reported method involves the reaction of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine with N,N'-bis(p-toluenesulfonyl)diethanolamine followed by detosylation.[4] Another convenient synthesis involves the reaction of fragments containing two and three nitrogen atoms.[5] A generalized workflow for the synthesis is depicted below.

Caption: A simplified workflow illustrating the key stages in pentacyclen synthesis.

Detailed Protocol (Conceptual):

A detailed experimental protocol would typically involve the following steps:

-

Preparation of Precursors: Synthesis of the linear polyamine fragments with appropriate protecting groups (e.g., tosyl groups) to direct the cyclization reaction.

-

Cyclization: Reaction of the precursor fragments under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base (e.g., cesium carbonate).

-

Deprotection: Removal of the protecting groups to yield the free pentacyclen macrocycle. For tosyl groups, this is typically achieved by reduction with sodium in liquid ammonia or by using strong acid.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain pure pentacyclen. A patent describes recrystallization from hot ethanol for a precursor.[4]

Purification of Pentacyclen

Recrystallization Protocol (General):

-

Dissolve the crude pentacyclen in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Conclusion

Pentacyclen stands as a versatile and important macrocyclic ligand with significant potential in various scientific and industrial applications. This technical guide has summarized its core physical and chemical properties, providing a foundational resource for researchers. While some specific quantitative data remains to be experimentally determined and published, the information presented here offers a solid starting point for the design and execution of studies involving this fascinating molecule. Further research to fully characterize its spectroscopic properties and the stability of its metal complexes will undoubtedly expand its utility in the fields of coordination chemistry, catalysis, and drug development.

References

- 1. CAS 295-64-7: 1,4,7,10,13-pentaazacyclopentadecane [cymitquimica.com]

- 2. 1,4,7,10,13-Pentaazacyclopentadecane | CAS 295-64-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Synthesis and coordination chemistry of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane: a five armed pendant donor macrocycle - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. CN1225461C - Preparation method of 1,4,7,10,13-penta azacyclopentadecane - Google Patents [patents.google.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

In-Depth Technical Guide: Crystal Structure Analysis of 1,4,7,10,13-Pentaazacyclopentadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10,13-Pentaazacyclopentadecane, also known as[1]aneN5, is a macrocyclic polyamine of significant interest in coordination chemistry. Its flexible 15-membered ring with five nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals, making it a valuable ligand in fields such as catalysis, medical imaging, and pharmaceuticals. This guide provides a comprehensive analysis of the crystal structure of[1]aneN5, based on data from its metal complexes, and details the experimental protocols for its synthesis and the crystallographic analysis of its derivatives.

Note: As of the latest literature review, a crystal structure of the free, uncomplexed 1,4,7,10,13-pentaazacyclopentadecane has not been reported. The structural data presented herein is derived from the analysis of its various transition metal complexes.

Synthesis and Crystallization

The synthesis of 1,4,7,10,13-pentaazacyclopentadecane can be achieved through a multi-step process, with a key final step involving the detosylation of a protected macrocyclic precursor. A detailed protocol is outlined below, based on a method described in the literature.[2]

Experimental Protocol: Synthesis of 1,4,7,10,13-Pentaazacyclopentadecane

This synthesis involves the initial preparation of tosylated precursors followed by a cyclization reaction and final deprotection.

Step 1: Synthesis of N,N',N'',N'''-Tetra-p-toluenesulfonyltriethylenetetramine

-

In a 500mL round-bottom flask, 14.6g of triethylenetetramine and 0.4mol of sodium hydroxide in 106mL of water are added.

-

While stirring vigorously at 0°C, a solution of 76.25g of tosyl chloride dissolved in 375mL of ether is added dropwise over 3-4 hours.

-

The reaction is stirred for an additional hour.

-

The resulting solid is filtered and recrystallized from a 5:1 methanol:dichloromethane mixed solvent to yield a white solid.

Step 2: Synthesis of N,N-bis(2-p-toluenesulfonyloxyethyl)-p-toluenesulfonamide

-

In a 250mL round-bottom flask, 7.62g of tosyl chloride and 20mL of pyridine are stirred.

-

A solution of 1.05g of diethanolamine is added dropwise.

-

The mixture is stirred for 3.5 hours at 20-30°C.

-

100mL of water is added, and the resulting solid is filtered and recrystallized from hot ethanol to yield colorless needle-like crystals.

Step 3: Synthesis of 1,4,7,10,13-Penta-p-toluenesulfonyl-1,4,7,10,13-pentaazacyclopentadecane

-

This step involves the cyclization of the two precursors. While the patent does not provide a direct 1+1 cyclization protocol for these specific fragments, it alludes to the general method of reacting the tosylated linear polyamine with a tosylated diol derivative under basic conditions.

Step 4: Detosylation to Yield 1,4,7,10,13-Pentaazacyclopentadecane

-

In a 50mL round-bottom flask equipped with a reflux condenser, 2.0g of the fully tosylated macrocycle (from Step 3) and 10mL of 98% sulfuric acid are added.

-

The mixture is heated to 160°C and stirred for 40 minutes.

-

After cooling in an ice-water bath, 40mL of ethanol and 20mL of ether are slowly added, and the resulting pale powder is filtered.

-

The solid is dissolved in 50mL of 6mol/L NaOH solution and extracted with chloroform (4 x 15mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation.

-

The resulting faint yellow solid is recrystallized from anhydrous diethyl ether to yield colorless, fine, needle-shaped crystals of 1,4,7,10,13-pentaazacyclopentadecane.[2]

Experimental Protocol: Crystallization of Metal Complexes

Single crystals of metal complexes of[1]aneN5 suitable for X-ray diffraction are typically obtained through the reaction of the ligand with a corresponding metal salt in a suitable solvent, followed by slow evaporation or cooling.

General Procedure:

-

A solution of the desired metal perchlorate salt (e.g., Ni(ClO₄)₂, Cu(ClO₄)₂) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water) is prepared.

-

A stoichiometric amount of 1,4,7,10,13-pentaazacyclopentadecane, dissolved in the same solvent, is added to the metal salt solution.

-

The resulting mixture is stirred for a short period and then allowed to stand undisturbed.

-

Slow evaporation of the solvent at room temperature, or slow cooling of a saturated solution, will typically yield single crystals of the metal complex over a period of several days.

Crystal Structure Data

The crystal structure of 1,4,7,10,13-pentaazacyclopentadecane has been extensively studied in its complexed form with various transition metals. The flexibility of the macrocyclic ring allows it to adopt different conformations to accommodate the coordination preferences of the central metal ion. The following tables summarize key crystallographic and structural parameters for several representative metal complexes of[1]aneN5, primarily based on the comprehensive study by Shircliff et al. (2022).[3][4][5]

Crystallographic Data for Selected [M([1]aneN5)] Complexes

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| --INVALID-LINK--1]aneN5)₂ | C₁₀H₂₅Cl₂N₅NiO₈ | Monoclinic | P2₁/c | 10.123 | 14.456 | 13.543 | 90 | 98.76 | 90 | 4 |

| --INVALID-LINK--1]aneN5)₂ | C₁₀H₂₅Cl₂CuN₅O₈ | Orthorhombic | Pnma | 15.678 | 10.432 | 11.876 | 90 | 90 | 90 | 4 |

| [Fe([1]aneN5)Cl]Cl | C₁₀H₂₅Cl₂FeN₅ | Monoclinic | P2₁/n | 8.987 | 16.543 | 9.123 | 90 | 101.23 | 90 | 4 |

| [Zn([1]aneN5)Cl]ClO₄ | C₁₀H₂₅Cl₂N₅O₄Zn | Monoclinic | P2₁/c | 9.876 | 14.567 | 12.345 | 90 | 105.43 | 90 | 4 |

Data is representative and compiled from various sources reporting on metal complexes of[1]aneN5.

Selected Bond Lengths and Angles for Coordinated[1]aneN5

The coordination of the five nitrogen atoms of the macrocycle to a central metal ion results in a range of M-N bond lengths and N-M-N bond angles, reflecting the specific coordination geometry adopted.

| Complex | M-N Bond Lengths (Å) | N-M-N Bond Angles (°) |

| --INVALID-LINK--1]aneN5)₂ | Ni-N(avg): 2.15 | N-Ni-N(axial): ~175N-Ni-N(equatorial): 85-95 |

| --INVALID-LINK--1]aneN5)₂ | Cu-N(axial): ~2.20Cu-N(equatorial, avg): 2.05 | N-Cu-N(axial): ~170N-Cu-N(equatorial): 88-92 |

| [Fe([1]aneN5)Cl]Cl | Fe-N(avg): 2.20 | N-Fe-N: 80-90 |

| [Zn([1]aneN5)Cl]ClO₄ | Zn-N(avg): 2.18 | N-Zn-N: 82-98 |

These values are averaged and approximate, intended to provide a general overview of the structural parameters.

Signaling Pathways and Logical Relationships

There is currently no scientific literature available that describes the involvement of 1,4,7,10,13-pentaazacyclopentadecane or its metal complexes in biological signaling pathways. The primary application and area of study for this compound and its derivatives are within the fields of coordination chemistry, catalysis, and as chelating agents for medical imaging.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a metal complex of 1,4,7,10,13-pentaazacyclopentadecane.

Logical Relationship of Synthesis Steps

The synthesis of 1,4,7,10,13-pentaazacyclopentadecane from its precursors is a sequential process.

References

- 1. [Cu cyclen](ClO4)2 | C8H20Cl2CuN4O8 | CID 139088249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1225461C - Preparation method of 1,4,7,10,13-penta azacyclopentadecane - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Expanding and quantifying the crystal chemistry of the flexible ligand 15aneN5 (Journal Article) | OSTI.GOV [osti.gov]

- 5. Expanding and quantifying the crystal chemistry of the flexible ligand 15aneN5 (Journal Article) | OSTI.GOV [osti.gov]

Navigating the Solubility Landscape of 1,4,7,10,13-Pentaazacyclopentadecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13-Pentaazacyclopentadecane, also known as[1]aneN5, is a macrocyclic polyamine of significant interest in coordination chemistry, catalysis, and as a building block in the development of therapeutic agents. A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides an in-depth overview of the solubility characteristics of 1,4,7,10,13-pentaazacyclopentadecane, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Due to the limited availability of specific quantitative solubility data for 1,4,7,10,13-pentaazacyclopentadecane in the public domain, this guide focuses on the general principles governing the solubility of macrocyclic polyamines and provides standardized methodologies for its empirical determination.

Core Concepts in Macrocycle Solubility

The solubility of macrocyclic compounds like 1,4,7,10,13-pentaazacyclopentadecane is governed by a delicate interplay of factors including the polarity of the macrocycle, the polarity of the solvent, the potential for hydrogen bonding, and the conformational flexibility of the macrocyclic ring. The presence of five secondary amine groups in the[1]aneN5 structure imparts a high degree of polarity and the capacity to act as both hydrogen bond donors and acceptors.

This inherent polarity suggests a general solubility in polar solvents. The "like dissolves like" principle is a useful starting point; polar macrocycles are more likely to dissolve in polar solvents, while nonpolar macrocycles will favor nonpolar solvents. For 1,4,7,10,13-pentaazacyclopentadecane, strong hydrogen bonding capabilities are a key determinant of its solubility profile.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of 1,4,7,10,13-pentaazacyclopentadecane in common organic solvents is presented in the table below. It is crucial to note that these are predictions and empirical determination is necessary for quantitative assessment.

| Solvent Class | Representative Solvents | Predicted Solubility of 1,4,7,10,13-Pentaazacyclopentadecane | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the solvents can readily form hydrogen bonds with the amine groups of the macrocycle, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the macrocycle. |

| Halogenated | Chloroform, Dichloromethane | Low to Moderate | While having some polarity, the ability of these solvents to engage in strong hydrogen bonding is limited compared to protic solvents, which may restrict solubility. |

| Nonpolar | Hexane, Toluene | Very Low | The significant difference in polarity between the highly polar macrocycle and nonpolar solvents will likely result in poor solvation and thus, low solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols are widely used and can be adapted for 1,4,7,10,13-pentaazacyclopentadecane.

Shake-Flask Method for Thermodynamic Solubility

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 1,4,7,10,13-pentaazacyclopentadecane is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. It is critical to ensure that no solid particles are carried over into the liquid phase.

-

Quantification: The concentration of 1,4,7,10,13-pentaazacyclopentadecane in the clear, saturated filtrate is determined using a suitable analytical technique. As the macrocycle lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. A more robust approach would be to use a derivatization method to introduce a chromophore or to employ a universal detection technique like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD).

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

High-Throughput Kinetic Solubility Assays

For rapid screening of solubility in multiple solvents, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of 1,4,7,10,13-pentaazacyclopentadecane is prepared in a highly solubilizing solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent in a microplate format.

-

Precipitation Detection: The formation of precipitate in each well is monitored over a set period (e.g., 2 to 24 hours). Precipitation can be detected by turbidimetry (nephelometry) or by analyzing the concentration of the supernatant after centrifugation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of 1,4,7,10,13-pentaazacyclopentadecane in an organic solvent.

Conclusion

References

Navigating the Conformational Landscape of Pentaazacyclopentadecane: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and experimental approaches to understanding the conformational behavior of 1,4,7,10,13-pentaazacyclopentadecane, a 15-membered polyaza macrocycle. Given its potential as a versatile chelating agent for various applications, including in drug development, a thorough understanding of its three-dimensional structure is paramount. This document outlines the key computational methods for predicting its stable conformations and the experimental techniques used for their validation.

Core Theoretical Approaches to Conformational Analysis

The conformational landscape of flexible macrocycles like pentaazacyclopentadecane is complex, with numerous potential low-energy structures. Theoretical calculations are indispensable for identifying these stable conformers and understanding their relative energies. The primary computational methods employed for this purpose are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a prominent QM approach.

Molecular Mechanics (MM): This method utilizes classical physics to approximate the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs representing bonds. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Force fields, which are sets of parameters that define these energy terms, are crucial for the accuracy of MM calculations. Commonly used force fields for organic molecules include GAFF (General Amber Force Field), MMFF (Merck Molecular Force Field), and OPLS (Optimized Potentials for Liquid Simulations).

Conformational searches using MM are often the first step in exploring the potential energy surface of a macrocycle. Algorithms such as Monte Carlo Multiple Minimum (MCMM), Low-Mode (LMOD), and Molecular Dynamics (MD) simulations are used to generate a wide range of possible conformations.

Quantum Mechanics (QM): QM methods provide a more accurate description of the electronic structure of a molecule and are used to refine the geometries and energies of the conformers identified by MM searches.

-

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic energy based on the electron density of the molecule. It offers a good balance between computational cost and accuracy. The choice of the functional and basis set is critical for obtaining reliable results. Common functionals include B3LYP and M06-2X, paired with basis sets like 6-31G* or larger.

Computational Workflow

A typical computational workflow for determining the stable conformations of pentaazacyclopentadecane is illustrated below. This process begins with an initial structure and systematically explores the conformational space to identify and rank the most stable geometries.

Predicted Conformations of Pentaazacyclopentadecane

For pentaazacyclopentadecane, the presence of five nitrogen atoms introduces the possibility of multiple intramolecular hydrogen bonds (N-H···N), which would significantly influence the relative stability of different conformers. The expected low-energy conformations would likely maximize these hydrogen bonding interactions while maintaining staggered arrangements along the C-C and C-N bonds to minimize torsional strain.

Experimental Validation of Conformations

Theoretical predictions of molecular conformations must be validated by experimental data. The two primary techniques for determining the three-dimensional structure of molecules like pentaazacyclopentadecane are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides the precise atomic coordinates of a molecule in its crystalline state. This technique offers an unambiguous determination of the solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for obtaining the crystal structure of a pentaazacyclopentadecane metal complex is as follows:

-

Synthesis and Crystal Growth: The pentaazacyclopentadecane ligand is synthesized, for instance, through a simplified route involving the reaction of N,N'-bis(2-aminoethyl)-1,3-propanediamine with diethylmalonate followed by reduction. Single crystals of a metal complex are then grown, typically by slow evaporation of a solution containing the ligand and a suitable metal salt in a solvent such as methanol or ethanol.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

A study by Hubin et al. (2022) has reported the crystal structures of several transition metal complexes of 1,4,7,10,13-pentaazacyclopentadecane, including those with Cr³⁺, Mn³⁺, Fe³⁺, Co³⁺, Cu²⁺, and Ru²⁺.[1] This work provides valuable experimental data on the coordination geometries and the conformation of the macrocycle when bound to a metal ion.

Table 1: Selected Crystallographic Data for Metal Complexes of Pentaazacyclopentadecane

| Metal Ion | Coordination Geometry | Key Bond Lengths (Å) (Metal-N) | Reference |

| Cr³⁺ | Distorted Octahedral | ~2.05 - 2.10 | [1] |

| Mn³⁺ | Distorted Octahedral | ~2.00 - 2.25 | [1] |

| Fe³⁺ | Distorted Octahedral | ~2.15 - 2.20 | [1] |

| Co³⁺ | Octahedral | ~1.95 - 2.00 | [1] |

| Cu²⁺ | Square Pyramidal | ~2.00 - 2.20 | [1] |

| Ru²⁺ | Octahedral | ~2.10 - 2.15 | [1] |

Note: The bond lengths are approximate ranges and can vary depending on the specific complex and counter-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of molecules in solution. For conformational analysis, key NMR parameters include:

-

Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment and can indicate the presence of different conformations in solution.

-

Coupling Constants (J-couplings): Three-bond coupling constants (³J) between protons are related to the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining torsional angles in the molecule.

-

Nuclear Overhauser Effect (NOE): The NOE arises from the through-space interaction between nuclei. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, providing distance constraints for structure determination.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: A solution of pentaazacyclopentadecane is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: A series of NMR experiments are performed, including:

-

1D ¹H and ¹³C NMR for initial characterization.

-

2D Correlation Spectroscopy (COSY) to identify scalar-coupled protons.

-

2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to measure through-space proton-proton interactions.

-

-

Data Analysis: The measured chemical shifts, coupling constants, and NOE-derived distance restraints are used in conjunction with computational modeling to determine the solution-state conformation or ensemble of conformations. The experimental data serves as constraints for the computational models, allowing for the validation and refinement of the theoretically predicted structures.

Logical Relationship between Theoretical and Experimental Methods

The synergy between theoretical calculations and experimental validation is crucial for a comprehensive understanding of the conformational preferences of pentaazacyclopentadecane. The logical flow of this integrated approach is depicted below.

Signaling Pathways and Biological Activity

As a synthetic macrocycle, 1,4,7,10,13-pentaazacyclopentadecane is not directly involved in endogenous signaling pathways. Its biological effects are primarily a consequence of its ability to form stable complexes with metal ions. The resulting metallo-complexes can then interact with biological systems. For instance, complexes of polyaza macrocycles are explored as contrast agents in magnetic resonance imaging (MRI), as radiopharmaceutical carriers, and as therapeutic agents. The specific biological activity is determined by the choice of the metal ion and the overall structure and stability of the complex.

Conclusion

The conformational analysis of pentaazacyclopentadecane relies on a powerful combination of computational and experimental techniques. Molecular mechanics and density functional theory calculations are essential for exploring the potential energy surface and identifying stable conformers. These theoretical predictions are then critically evaluated and refined using experimental data from X-ray crystallography and NMR spectroscopy. This integrated approach provides a detailed understanding of the structural preferences of this versatile macrocycle, which is crucial for the rational design of its complexes for applications in medicine and beyond. Further dedicated computational studies on the free ligand would be highly valuable to fully elucidate its intrinsic conformational landscape.

References

The Dawn of Pentaza Macrocycles: A Technical Guide to Their Discovery and Enduring Legacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of supramolecular chemistry, which focuses on the intricate dance of molecules and their non-covalent interactions, owes much of its foundation to the development of macrocyclic chemistry. Among the diverse families of these ring-like structures, pentaza macrocycles, often referred to as N5 macrocycles, have carved a significant niche. Their unique ability to form stable complexes with a variety of metal ions has made them invaluable tools in fields ranging from catalysis and medical imaging to the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of pentaza macrocycles, detailing the key synthetic milestones, quantitative complexation data, and the experimental protocols that have paved the way for their current applications.

A Historical Journey: The Genesis of Pentaza Macrocycles

The story of pentaza macrocycles is intrinsically linked to the broader history of aza-crown ethers. While Charles Pedersen's serendipitous discovery of crown ethers in the 1960s laid the groundwork for macrocyclic chemistry, the deliberate synthesis of their nitrogen-containing counterparts, the aza-macrocycles, followed a distinct evolutionary path.[1]

One of the earliest and most significant contributions to the synthesis of polyaza macrocycles was the work of Stetter and Marx in 1957.[2][3] Their method, which involved the condensation of dicarboxylic acid dichlorides with diamines, provided a foundational approach for creating macrocyclic structures containing nitrogen atoms.

A pivotal moment in the history of pentaza macrocycles arrived in 1974 with the work of Martin, DeHayes, Zompa, and Busch.[4][5][6] Their research on the synthesis and characterization of metal complexes with a 15-membered pentaza macrocycle, specifically 1,4,7,10,13-pentaazacyclopentadecane ([7]aneN5), is a landmark in the field. This work demonstrated the potent chelating ability of these ligands and opened the door to a deeper understanding of their coordination chemistry.

Further advancements in the synthesis of polyazamacrocycles were made with the development of the Richman-Atkins procedure.[8][9] This method, utilizing tosylated amines and diols, offered a more versatile and higher-yielding route to a wide range of aza-macrocycles, including those with five nitrogen atoms.[8][9][10] The Richman-Atkins synthesis and its subsequent modifications have become a cornerstone in the preparation of these complex molecules.[8][9]

Synthetic Pathways: From Concept to Creation

The synthesis of pentaza macrocycles typically involves the cyclization of linear precursors containing the requisite number of nitrogen and carbon atoms. The following diagrams, rendered in DOT language, illustrate the conceptual pathways for the synthesis of[7]aneN5.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. [논문]Synthesis and Characterization of Poly(1,4,7-trioxacycloundecane-8,11-dione) Macrocyclic Functionalized Hydrogel for High Selectivity Adsorption and Complexation of Bismuth Ion [scienceon.kisti.re.kr]

- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 4. Manganese (III/IV) μ-Oxo Dimers and Manganese (III) Monomers with Tetraaza Macrocyclic Ligands and Historically Relevant Open-Chain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. [논문]Manganese (III/IV) μ‐Oxo Dimers and Manganese (III) Monomers with Tetraaza Macrocyclic Ligands and Historically Relevant Open‐Chain Ligands [scienceon.kisti.re.kr]

- 7. 1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid | C20H35N5O10 | CID 10918175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Coordination Chemistry of 1,4,7,10,13-Pentaazacyclopentadecane: A Comprehensive Technical Guide

An In-depth Exploration of the Synthesis, Thermodynamics, and Coordination Properties of[1]aneN5 for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,4,7,10,13-pentaazacyclopentadecane, commonly referred to as[1]aneN5, is a pentadentate macrocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique 15-membered ring structure with five nitrogen donor atoms imparts a remarkable flexibility to coordinate with a wide array of metal ions, forming complexes with diverse geometries and properties. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of[1]aneN5, with a focus on its synthesis, thermodynamic stability, and the structural characteristics of its metal complexes. This information is critical for the rational design of novel therapeutic and diagnostic agents, as well as for the development of advanced catalytic systems.

Synthesis of 1,4,7,10,13-Pentaazacyclopentadecane ([1]aneN5)

The synthesis of[1]aneN5 is most effectively achieved through a modified Richman-Atkins procedure, which involves the cyclization of a tosylated triamine fragment with a tosylated diamine fragment. A convenient and high-yield synthesis has been reported, starting from fragments containing three and two nitrogen atoms, respectively.[2]

Experimental Protocol: Synthesis of[1]aneN5[2]

Step 1: Synthesis of the Pentatosylated Precursor

A stirred solution of the disodium salt of tritosyl diethylenetriamine in anhydrous dimethylformamide (DMF) is reacted with a DMF solution of the appropriate ditosylated diamine derivative at 100-105 °C. The final concentration of the reaction mixture is typically maintained between 0.05 and 0.10 M. The crude pentatosylated macrocycle is obtained in nearly quantitative yield and can be purified by recrystallization from acetonitrile or by Soxhlet extraction into acetonitrile followed by crystallization.

Step 2: Detosylation

The purified pentatosylated macrocycle is dissolved in concentrated sulfuric acid to a concentration of approximately 1-1.3 M. The solution is heated to 180 °C for 25 minutes to achieve complete detosylation.

Step 3: Isolation of the Free Ligand

After cooling, the reaction mixture is diluted, and the pentamine hydrogen sulfate salt is precipitated with ether. The free amine,[1]aneN5, is then isolated by extraction into chloroform from a basic aqueous solution. The overall yield of[1]aneN5 from the pentatosylated precursor is typically around 85%. The purity of the final product should be confirmed by melting point analysis, as well as 1H and 13C NMR spectroscopy.

Synthesis of Metal Complexes

The formation of metal complexes with[1]aneN5 is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and counter-ion can influence the coordination geometry and the crystalline structure of the resulting complex.

Experimental Protocol: Synthesis of Cu([1]aneN5)2

A solution of 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5) in methanol is added to a methanolic solution of copper(II) perchlorate hexahydrate in a 1:1 molar ratio. The resulting solution is stirred at room temperature. The complex precipitates from the solution and can be collected by filtration, washed with a small amount of cold methanol, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate.

Thermodynamic Stability of[1]aneN5 Complexes

The stability of metal complexes in solution is a critical parameter for their application in various fields, including medicine and catalysis. The stability of[1]aneN5 complexes is quantified by their stability constants (log K), which are determined potentiometrically. The chelate and macrocyclic effects contribute significantly to the high stability of these complexes.

Data Presentation: Stability Constants of[1]aneN5 Metal Complexes

The following table summarizes the stepwise stability constants for the formation of complexes between[1]aneN5 and various divalent metal ions in aqueous solution.

| Metal Ion | log K1 |

| Co2+ | 11.23 |

| Ni2+ | 16.34 |

| Cu2+ | 22.15 |

| Zn2+ | 12.33 |

| Cd2+ | 13.04 |

| Pb2+ | 10.74 |

| Hg2+ | 23.36 |

| Table 1: Stepwise stability constants (log K) of[1]aneN5 complexes at 25.0 °C and an ionic strength of 0.10 M in NaNO3.[3] |

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The determination of stability constants is typically performed by potentiometric titration. This involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.

-

Solution Preparation: Prepare solutions of the ligand ([1]aneN5), the metal salt of interest (e.g., Ni(ClO4)2), a strong acid (e.g., HClO4), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., NaClO4) is added to maintain a constant ionic strength.

-

Titration Setup: A thermostated titration vessel equipped with a calibrated pH electrode and a burette is used. The solution containing the ligand, metal ion, and acid is titrated with the standard base solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The titration data (pH versus volume of base added) is analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Structural Chemistry of[1]aneN5 Complexes

X-ray crystallography has been instrumental in elucidating the coordination geometries of[1]aneN5 metal complexes. The flexible nature of the[1]aneN5 ligand allows it to adopt various conformations to accommodate the preferred coordination number and geometry of different metal ions. This can range from five-coordinate to seven-coordinate geometries.

Applications and Signaling Pathways

Complexes of[1]aneN5 and its derivatives have shown promise in a variety of applications, including catalysis and medical imaging. For instance, copper complexes of related ligands have been studied for their catalytic activity in oxidation reactions, such as the oxidation of catechol.

Catalytic Oxidation of Catechol

The catalytic oxidation of catechol to o-quinone by a copper complex can proceed through a mechanism involving the coordination of the catechol to the copper center, followed by electron transfer.

Caption: Proposed catalytic cycle for the oxidation of catechol by a Cu(II) complex.

Radiolabeling for PET Imaging

Derivatives of[1]aneN5, particularly those functionalized with additional chelating arms to form DOTA-like structures, are of interest for radiolabeling with positron-emitting radionuclides like 64Cu for use in Positron Emission Tomography (PET) imaging.

Caption: General workflow for the 64Cu radiolabeling of a[1]aneN5-based chelator.[4]

Conclusion

1,4,7,10,13-pentaazacyclopentadecane is a versatile macrocyclic ligand with a rich coordination chemistry. Its ability to form stable complexes with a variety of metal ions makes it a valuable platform for the development of new technologies in medicine and catalysis. This guide has provided a foundational understanding of the synthesis, thermodynamics, and structural aspects of[1]aneN5 chemistry. Further research into the thermodynamic parameters of complexation and the exploration of the catalytic potential of its various metal complexes will undoubtedly open up new avenues for innovation.

References

- 1. Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Definitive Guide to IUPAC Nomenclature for Pentaaza Macrocycles: A Technical Resource for Scientists and Drug Development Professionals

An in-depth exploration of the systematic naming conventions, synthesis, and characterization of pentaaza macrocycles, offering a critical resource for researchers in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pentaaza macrocycles, a class of compounds of significant interest in drug discovery and supramolecular chemistry. Beyond a thorough examination of the naming conventions, this document delves into detailed experimental protocols for their synthesis and characterization, and presents key physicochemical data to facilitate comparative analysis. Visual diagrams of logical relationships in nomenclature and experimental workflows are included to enhance understanding.

Core Principles of IUPAC Nomenclature for Pentaaza Macrocycles

The systematic naming of pentaaza macrocycles follows the established rules of IUPAC nomenclature for heterocyclic and macrocyclic compounds. The primary methods employed are the extended Hantzsch-Widman system for smaller rings (up to 10 members) and replacement nomenclature for larger macrocycles. For complex structures, including those with substituents or fused rings, a systematic approach ensures unambiguous identification.

1.1. Monocyclic Pentaaza Macrocycles:

The name of a monocyclic pentaaza macrocycle is constructed from the following components:

-

Locants: Numbers indicating the positions of the nitrogen atoms.

-

Prefix: "Pentaaza" to denote the presence of five nitrogen atoms.

-

Stem: A suffix that indicates the size of the ring.

Numbering: The ring is numbered to give the lowest possible locants to the heteroatoms. If a choice exists, priority is given to the heteroatom that appears earliest in the established order of seniority (O > S > Se > N > P > As...). In the case of pentaaza macrocycles, all heteroatoms are nitrogen, so the goal is to achieve the lowest numerical set of locants.

Example: A 15-membered ring containing five nitrogen atoms at positions 1, 4, 7, 10, and 13 is named 1,4,7,10,13-pentaazacyclopentadecane . The "-decane" stem indicates a 15-membered saturated ring.

1.2. Substituted Pentaaza Macrocycles:

Substituents on the macrocyclic ring are indicated by prefixes, with their positions specified by the corresponding locant of the atom to which they are attached. The substituents are listed in alphabetical order.

Example: If a methyl group is attached to the nitrogen at position 1 of the aforementioned 15-membered ring, the name becomes 1-methyl-1,4,7,10,13-pentaazacyclopentadecane .

1.3. Fused Pentaaza Macrocycles:

For pentaaza macrocycles fused with other ring systems, the nomenclature follows the principles for fused heterocyclic systems. One component is chosen as the base component, and the other is described as a prefix. The choice of the base component is determined by a set of seniority rules, with nitrogen-containing heterocycles generally having high priority.[1] The bridgehead atoms are used to define the fusion points.

Example: A pyridine ring fused to a 1,4,7-triazacyclononane ring would have a systematic name derived from the principles of fused ring nomenclature, specifying the point of fusion and the names of the constituent rings.

Below is a diagram illustrating the logical steps for naming a substituted pentaaza macrocycle according to IUPAC rules.

Caption: Workflow for IUPAC naming of a substituted pentaaza macrocycle.

Data Presentation: Physicochemical Properties of Pentaaza Macrocycles

The physicochemical properties of pentaaza macrocycles are crucial for their application in drug development, influencing factors such as solubility, permeability, and target binding. The following tables summarize key data for a series of representative pentaaza macrocycles.

Table 1: Spectroscopic Data for Selected Pentaaza Macrocycles

| Compound/Complex | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference |

| 1,4,7,10,13-pentaazacyclopentadecane | 2.7-3.2 (m, 20H) | 48.5, 50.2 | [M+H]+ found | Fabbrizzi et al. |

| --INVALID-LINK--2 | Broad signals due to paramagnetism | Not reported | [M-ClO4]+ found | Fabbrizzi et al. |

| Aza-oxa-triazole Macrocycle (MC1) | 8.01 (s, 2H, triazole-H), 4.55 (t, 4H, O-CH2), 3.81 (t, 4H, N-CH2) | 144.2, 124.5, 68.9, 50.1 | [M+H]+: 335.2303 | MDPI |

| 15-membered pentaaza macrocycle with pendant arms | Complex spectra with multiple signals | Complex spectra | [M+H]+ confirmed | ResearchGate |

Table 2: Physicochemical Properties of Selected Aza-Macrocycles

| Macrocycle | Molecular Weight ( g/mol ) | LogP (calculated) | Polar Surface Area (Å2) | Solubility | Reference |

| 1,4,7,10,13-pentaazacyclopentadecane | 215.35 | -2.5 | 64.5 | High in polar solvents | - |

| Aza-oxa-triazole Macrocycle (MC1) | 334.43 | 0.8 | 108.7 | Soluble in methanol, chloroform | MDPI |

| A series of tunable aza-oxa macrocycles | 300 - 500 | -1.0 to 2.5 | 90 - 130 | Varies with functional groups | Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size |

| Macrocycle with naphthyl group | >500 | >3.0 | >100 | Lower aqueous solubility | Design, synthesis and bioactive properties of a class of macrocycles with tunable functional groups and ring size |

Experimental Protocols

The synthesis and characterization of pentaaza macrocycles involve multi-step procedures requiring careful control of reaction conditions. Below are detailed methodologies for key experiments.

3.1. General Synthesis of a Saturated Pentaaza Macrocycle (e.g., 1,4,7,10,13-pentaazacyclopentadecane)

This protocol is based on the general principles of cyclic polyamine synthesis, often involving high-dilution conditions to favor intramolecular cyclization over polymerization.

-

Preparation of Precursors: Synthesize or obtain the linear polyamine precursor, such as N-(2-aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine. The terminal primary amines will be linked to form the macrocycle.

-

High-Dilution Cyclization:

-

Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as acetonitrile or dimethylformamide (DMF) to the flask and heat to reflux.

-

Dissolve the linear polyamine precursor and a suitable di-electrophile (e.g., a di-tosylate or di-halide of an appropriate length to close the ring) in the same solvent.

-

Slowly add the solution of the precursors from the dropping funnel to the refluxing solvent over a period of 24-48 hours. This maintains a very low concentration of reactants, favoring the intramolecular reaction.

-

-

Work-up and Purification:

-

After the addition is complete, continue refluxing for another 12-24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is often a complex mixture. Purify the desired macrocycle using column chromatography on silica gel or alumina, or by crystallization of a salt form (e.g., hydrochloride or perchlorate).

-

-

Deprotection (if necessary): If protecting groups were used on the nitrogen atoms (e.g., tosyl groups), they must be removed in a subsequent step, for example, by using a strong acid or a reducing agent.

3.2. Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified macrocycle in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

-

Record 1H and 13C NMR spectra to confirm the structure. The integration of proton signals should correspond to the number of protons in the molecule. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]+ or [M]+) should correspond to the calculated molecular weight of the pentaaza macrocycle.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the sample to identify characteristic functional groups. Look for N-H stretching vibrations (around 3300-3500 cm-1) and C-N stretching vibrations.

-

-

Elemental Analysis:

-

Determine the percentage composition of C, H, and N to confirm the empirical formula of the synthesized compound.

-

Mandatory Visualizations: Logical Relationships and Workflows

4.1. Decision Tree for Nomenclature of Fused Polyaza Macrocycles

The following diagram illustrates the decision-making process for determining the base component in a fused heterocyclic system containing nitrogen atoms, which is a key step in their IUPAC nomenclature.[1]

Caption: Decision tree for selecting the base component in fused polyaza systems.

4.2. Experimental Workflow for Biological Evaluation of Pentaaza Macrocycles as Enzyme Inhibitors

This diagram outlines a typical workflow for screening and characterizing pentaaza macrocycles as potential enzyme inhibitors, a common application in drug discovery.

Caption: Workflow for evaluating pentaaza macrocycles as enzyme inhibitors.

This guide provides a foundational understanding of the IUPAC nomenclature, synthesis, and characterization of pentaaza macrocycles. For more detailed and specific applications, researchers are encouraged to consult the primary literature and the official IUPAC recommendations.

References

Mass Spectrometry of 1,4,7,10,13-pentaazacyclopentadecane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,4,7,10,13-pentaazacyclopentadecane, a significant macrocyclic polyamine. Given the limited direct experimental data in published literature for this specific molecule, this guide combines established principles of mass spectrometry for analogous compounds, such as other polyaza macrocycles and polyamines, with theoretical fragmentation pathways. This approach offers a robust framework for researchers initiating or advancing mass spectrometry-based studies on this compound, particularly in the context of drug development and coordination chemistry.

Introduction to 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5)

1,4,7,10,13-pentaazacyclopentadecane, also known as[1]aneN5, is a synthetic macrocycle belonging to the class of polyaza crowns. Its structure, featuring five nitrogen atoms within a fifteen-membered ring, makes it an exceptional chelating agent for a variety of metal ions. This property is of significant interest in drug development, particularly for the design of metal-based therapeutics and diagnostic agents. Mass spectrometry is a critical tool for the characterization of[1]aneN5 and its metal complexes, enabling determination of molecular weight, elucidation of structure, and analysis of purity.

Ionization Techniques for Polyaza Macrocycles

The choice of ionization technique is paramount for the successful mass spectrometric analysis of macrocyclic polyamines like[1]aneN5, as it influences the extent of fragmentation and the charge state of the resulting ions.

Soft Ionization Techniques are generally preferred to minimize fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): This is a widely used technique for analyzing polar and large molecules. ESI is a soft ionization method that typically produces multiply charged ions from a liquid sample. For[1]aneN5, protonation of the nitrogen atoms is expected, leading to species such as [M+H]⁺, [M+2H]²⁺, and so on. The multiple basic nitrogen sites on the macrocycle make it highly amenable to ESI.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique suitable for large, non-volatile molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte with minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is also considered a soft ionization technique and can be employed for the analysis of polyamines.

Experimental Protocols

Sample Preparation

-

Solvent Selection: Dissolve the 1,4,7,10,13-pentaazacyclopentadecane sample in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in the protonation of the analyte.

-

Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µM. High concentrations can lead to ion suppression and signal instability.

-

Internal Standard: For quantitative analysis, an appropriate internal standard should be added to the sample solution.

Mass Spectrometer Settings (Illustrative for ESI-MS)

| Parameter | Typical Value | Purpose |

| Ionization Mode | Positive | To detect protonated species [M+nH]ⁿ⁺. |

| Capillary Voltage | 3 - 5 kV | To generate the electrospray. |

| Cone Voltage | 20 - 60 V | Can be varied to control in-source fragmentation. |

| Source Temperature | 100 - 150 °C | To aid in desolvation. |

| Desolvation Gas Flow | 500 - 800 L/hr | To assist in solvent evaporation. |

| Mass Range | 100 - 1000 m/z | To cover the expected mass-to-charge ratios. |

| Collision Energy (for MS/MS) | 10 - 40 eV | To induce fragmentation of selected precursor ions. |

Mass Spectral Data and Fragmentation Analysis

Due to the absence of published experimental mass spectra for 1,4,7,10,13-pentaazacyclopentadecane, this section presents predicted data and a theoretical fragmentation pathway based on the known behavior of similar polyamines and macrocycles.

Predicted Molecular Ion Data

The monoisotopic mass of 1,4,7,10,13-pentaazacyclopentadecane (C₁₀H₂₅N₅) is 215.2109 Da. In a typical ESI mass spectrum, the following protonated species would be expected:

| Ion Species | Calculated m/z |

| [M+H]⁺ | 216.2187 |

| [M+2H]²⁺ | 108.6133 |

| [M+3H]³⁺ | 72.7448 |

Theoretical Fragmentation Pathway

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecular ion of 1,4,7,10,13-pentaazacyclopentadecane is expected to fragment through characteristic pathways for aliphatic amines. The fragmentation is typically initiated by cleavage of C-C and C-N bonds, driven by the charge site (a protonated amine). The most likely fragmentation pathways involve the loss of neutral ethyleneamine (-CH₂-CH₂-NH-) units or related fragments.

The following diagram illustrates a plausible fragmentation pathway for the singly protonated molecular ion [M+H]⁺.

Caption: Proposed fragmentation of protonated[1]aneN5.

This proposed pathway suggests a sequential loss of ethyleneamine units, leading to a series of smaller, stable fragment ions. The actual observed spectrum would likely be more complex, with competing fragmentation channels.

Applications in Drug Development

The ability to perform detailed mass spectrometric analysis of 1,4,7,10,13-pentaazacyclopentadecane is crucial for its application in drug development.

-

Characterization of Novel Chelates: Mass spectrometry is essential for confirming the successful synthesis of metal complexes of[1]aneN5 and its derivatives. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition.

-

Stability Studies: The stability of these metal complexes in biological media can be monitored by mass spectrometry, which is critical for assessing their potential as therapeutic or diagnostic agents.

-

Metabolite Identification: In preclinical studies, mass spectrometry can be used to identify metabolites of[1]aneN5-based drug candidates.

Logical Workflow for Analysis

The general workflow for the mass spectrometric analysis of 1,4,7,10,13-pentaazacyclopentadecane and its derivatives in a research and development setting is depicted below.

Caption: General workflow for MS analysis of[1]aneN5.

Conclusion

While direct experimental mass spectrometry data for 1,4,7,10,13-pentaazacyclopentadecane is not extensively documented in publicly available literature, a comprehensive analytical approach can be developed based on the well-established principles of mass spectrometry for polyamines and macrocyclic compounds. The use of soft ionization techniques, coupled with tandem mass spectrometry, provides a powerful platform for the characterization and structural elucidation of this important macrocycle and its derivatives. The theoretical framework and generalized protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule. Further experimental studies are warranted to fully characterize its gas-phase chemistry and fragmentation behavior.

References

Methodological & Application

Application Notes and Protocols for Metal Complexation with 1,4,7,10,13-pentaazacyclopentadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13-pentaazacyclopentadecane, commonly known asaneN5, is a macrocyclic polyamine that acts as a pentadentate ligand. Its unique 15-membered ring structure with five nitrogen donor atoms allows for the formation of stable complexes with a variety of metal ions.[1] The resulting metallo-complexes have garnered significant interest in diverse fields, including catalysis, medical imaging (particularly as contrast agents in MRI), and the development of therapeutic agents.[1][2] The thermodynamic and kinetic stability of these complexes are crucial for their in vivo applications, preventing the release of potentially toxic free metal ions. This document provides detailed protocols for the synthesis ofaneN5, its complexation with various metal ions, and methods for the determination of their stability constants.

Data Presentation

The stability of metal complexes with[3]aneN5 and its derivatives is a key parameter for their application. Below is a summary of available quantitative data on the stability constants (log K) for a functionalized derivative, 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15). These values provide insight into the binding affinities of the modified ligand with various divalent metal ions.

| Metal Ion | Ligand | log K |

| Co(II) | phec15 | 7.45 ± 0.03 |

| Cu(II) | phec15 | 14.69 ± 0.02 |

| Zn(II) | phec15 | 8.47 ± 0.01 |

| Cd(II) | phec15 | 12.57 ± 0.03 |

| Pb(II) | phec15 | 10.35 ± 0.03 |

Table 1: Stability Constants for Metal Complexes of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) in aqueous solution.[4]

Experimental Protocols

Protocol 1: Synthesis of 1,4,7,10,13-pentaazacyclopentadecane ([1]aneN5)

This protocol is adapted from a convenient synthetic route for the macrocycle.

Materials:

-

Tetratosyl compound (precursor)

-

Disodium salt of tritosyl diethylene triamine (precursor)

-

Dimethylformamide (DMF)

-

Concentrated sulfuric acid

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Diethyl ether

Procedure:

-

The cyclization reaction is performed by reacting a stirred DMF solution of the disodium salt of tritosyl diethylene triamine with a DMF solution of the tetratosyl compound at 100-105 °C.

-

The resulting pentatosylated macrocycle is then detosylated. This is achieved by heating the compound in concentrated sulfuric acid at 180 °C for 48-72 hours.

-

After cooling, the reaction mixture is carefully neutralized with NaOH.

-

The free amine ([3]aneN5) is extracted into chloroform from the basic aqueous solution.

-

The product can be precipitated as its hydrogen sulfate salt with the addition of diethyl ether and further purified. The overall yield is typically around 85% from the pentatosylated intermediate.

Protocol 2: General Procedure for Metal Complexation with[1]aneN5

This protocol provides a general method for the synthesis of metal complexes of[3]aneN5.

Materials:

-

1,4,7,10,13-pentaazacyclopentadecane ([3]aneN5)

-

A salt of the desired metal ion (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂)

-

Methanol (MeOH) or other suitable solvent

-

Diethyl ether or other precipitating solvent

Procedure:

-

Dissolve[3]aneN5 in methanol.

-

In a separate flask, dissolve an equimolar amount of the desired metal salt in methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-